3-Methoxy-cyclohexylamine hydrochloride physical properties
3-Methoxy-cyclohexylamine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 3-Methoxy-cyclohexylamine Hydrochloride
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical and chemical properties of novel chemical entities is fundamental. 3-Methoxy-cyclohexylamine hydrochloride is a substituted cycloaliphatic amine that serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] Its structure combines a cyclohexane scaffold, a methoxy ether group, and an amine salt, affording it specific characteristics that influence its reactivity, solubility, and handling.
This guide provides a detailed examination of the core physical properties of 3-Methoxy-cyclohexylamine hydrochloride, outlines standardized protocols for their determination, and discusses the implications of these properties for its application in research and development.
Core Chemical and Physical Properties
The hydrochloride salt of 3-Methoxy-cyclohexylamine is formed by the protonation of the amine group with hydrochloric acid. This conversion from a free base to a salt significantly alters its physical properties, most notably increasing its melting point and enhancing its solubility in aqueous media.
Chemical Structure and Identifiers
The molecular structure consists of a cyclohexane ring substituted with a methoxy group at the 3-position and an amine group at the 1-position, which is present as an ammonium chloride salt.
Caption: 2D Structure of 3-Methoxy-cyclohexylamine hydrochloride.
Quantitative Data Summary
The following table summarizes the key computed and available physical properties of 3-Methoxy-cyclohexylamine hydrochloride and its parent free base for comparison.
| Property | 3-Methoxy-cyclohexylamine Hydrochloride | 3-Methoxy-cyclohexylamine (Free Base) | Reference |
| IUPAC Name | 3-methoxycyclohexan-1-amine;hydrochloride | 3-methoxycyclohexan-1-amine | |
| CAS Number | 89854-97-7 | 4342-44-3 | [2] |
| Molecular Formula | C₇H₁₆ClNO | C₇H₁₅NO | |
| Molecular Weight | 165.66 g/mol | 129.20 g/mol | |
| Appearance | White to off-white crystalline solid (Expected) | Colorless to yellowish liquid (Expected) | [3] |
| Melting Point | Data not available; expected to be significantly higher than the free base. For comparison, Methoxyamine HCl melts at 148-154°C. | The free base is a liquid at room temperature. | [3] |
| Boiling Point | Decomposes upon heating | Data not available. For comparison, Cyclohexylamine boils at 134.5°C. | [4] |
| Solubility | High solubility in water and polar solvents like methanol and ethanol is expected. | Miscible with water and soluble in many organic solvents. | [4][5] |
Spectroscopic and Analytical Characterization
While specific spectra for 3-Methoxy-cyclohexylamine hydrochloride are not widely published, its structure allows for predictable analytical characterization.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic singlet for the methoxy (-OCH₃) protons around 3.8 ppm.[6] The protons on the cyclohexane ring would appear as a series of complex multiplets in the aliphatic region (approximately 1.0-3.5 ppm). The proton on the carbon bearing the amino group would be shifted downfield.
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¹³C NMR Spectroscopy : The carbon spectrum would display seven distinct signals. The carbon attached to the methoxy group would be in the range of 50-60 ppm, while the other ring carbons would appear between 20-50 ppm.
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Mass Spectrometry : The mass spectrum of the free base (after deprotonation) would show a molecular ion peak (M+) corresponding to the mass of C₇H₁₅NO (m/z = 129.20).[7]
Experimental Protocols for Property Determination
To ensure data integrity, standardized methods must be employed for determining physical properties.
Protocol 1: Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a crystalline solid.
Causality: The transition from a crystalline solid to a liquid occurs over a narrow temperature range for a pure substance. Impurities depress and broaden this range.
Methodology:
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Sample Preparation: Ensure the 3-Methoxy-cyclohexylamine hydrochloride sample is completely dry by placing it in a vacuum oven at a temperature below its decomposition point for several hours.
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Loading: Finely crush the dried sample and pack it into a capillary tube to a depth of 2-3 mm.
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Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
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Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
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Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values.
Caption: Workflow for Melting Point Determination.
Protocol 2: Aqueous Solubility Assessment
Causality: As a hydrochloride salt, the compound is expected to be freely soluble in water. This protocol quantifies that solubility.
Methodology:
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Preparation: Add a known excess amount of 3-Methoxy-cyclohexylamine hydrochloride to a fixed volume of deionized water (e.g., 10 mL) in a sealed vial at a constant temperature (e.g., 25°C).
-
Equilibration: Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
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Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.
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Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC with UV detection or quantitative NMR.
-
Calculation: Express the solubility in terms of mg/mL or mol/L.
Safety, Handling, and Storage
Proper handling is essential due to the potential hazards associated with substituted amines and their salts.
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GHS Hazard Classification (Predicted) : Based on similar compounds like 3-Methoxycyclohexan-1-amine and Cyclohexylamine hydrochloride, the substance is expected to be:
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Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Applications in Research and Development
The primary value of 3-Methoxy-cyclohexylamine hydrochloride lies in its utility as a chemical intermediate. The amine functional group provides a reactive site for a wide range of chemical transformations, including:
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Amide bond formation
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Reductive amination
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Nucleophilic substitution reactions
These reactions are foundational in building the complex molecular architectures required for active pharmaceutical ingredients (APIs).[1] The methoxy group can influence the compound's lipophilicity and metabolic stability, making it a desirable feature in drug design. The hydrochloride salt form ensures better stability, handling, and aqueous solubility during the early stages of process development.
Conclusion
3-Methoxy-cyclohexylamine hydrochloride is a key chemical intermediate with distinct physical properties derived from its salt form and substituted cyclohexyl structure. Its predicted high melting point and aqueous solubility make it a convenient solid for handling in laboratory and process settings. A thorough understanding of its properties, guided by the standardized protocols outlined herein, is crucial for its effective and safe utilization in advancing drug discovery and development programs.
References
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